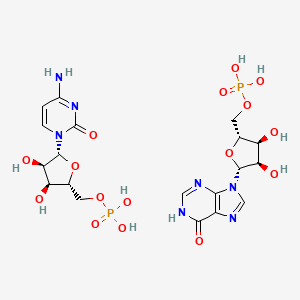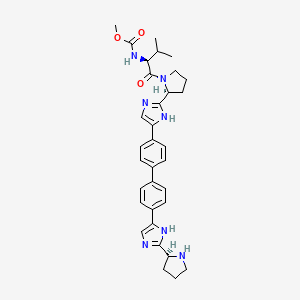
γ-Hydroxybutyric Acid-d4 Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
γ-Hydroxybutyric Acid-d4 Glucuronide is a labelled version of γ-Hydroxybutyric Acid Glucuronide . It is a metabolite of γ-Hydroxybutyric Acid , which is a naturally occurring neurotransmitter and a depressant drug . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Synthesis Analysis
The synthesis of this compound involves procedures based on a Koenigs–Knorr glucuronidation approach .Molecular Structure Analysis
The molecular formula of this compound is C10H12D4O9 . The molecular weight is 284.25 . The structure of this compound is similar to that of γ-Hydroxybutyric Acid, which has a molecular formula of C4H8O3 .Chemical Reactions Analysis
The stability of this compound has been assessed by mimicking the natural pH range for urine . It has been shown to be highly stable towards aqueous hydrolysis within the pH range normally observed for urine, even at elevated temperatures .Wissenschaftliche Forschungsanwendungen
Identification and Metabolic Insights
Gamma-hydroxybutyric acid (GHB) is an important analyte in clinical and forensic toxicology. A study by Petersen et al. (2013) synthesized chemically pure standards of GHB glucuronide (GHB-GLUC) and its deuterated analogue for chromatography. They identified GHB-GLUC in clinical urine samples, suggesting it as a biomarker of GHB intoxication. This discovery implies that the metabolite might have a longer half-life than the parent drug, offering an extended detection window (Petersen et al., 2013).
Synthesis and Stability
Another study by Petersen et al. (2013) discussed the synthesis of GHB glucuronide and its deuterated analogue, demonstrating their stability in urine. This research aids in the development of new analytical methods for detecting GHB and its metabolites, which is vital for forensic applications (Petersen et al., 2013).
Forensic Applications
Wang, Linnet, and Johansen (2015) developed a method for determining GHB and GHB glucuronide concentrations in hair, which has forensic implications. They found that while GHB was significantly elevated in GHB abusers, GHB glucuronide was not, suggesting that it does not contribute significantly to the detection of exogenous exposure (Wang, Linnet, & Johansen, 2015).
Analytical Method Development
Mehling et al. (2016) developed a method for determining GHB-β-O-glucuronide and GHB-4-sulfate in plasma and urine. This method is crucial for verifying GHB use in cases of drug-facilitated sexual assault, given GHB’s short detection window (Mehling et al., 2016).
Metabolite Identification
Hanisch, Stachel, and Skopp (2016) identified GHB glucuronide as a possible biomarker of GHB misuse. Their study highlights the longer detection window of this metabolite compared to GHB, offering advantages in clinical and forensic settings (Hanisch, Stachel, & Skopp, 2016).
Safety and Hazards
Zukünftige Richtungen
The discovery of γ-Hydroxybutyric Acid-d4 Glucuronide as a major metabolite of GHB could potentially extend the analytical detection window for GHB intoxications . This has important implications for future analysis of GHB in clinical and forensic toxicology . Further comprehensive pharmacokinetic and stability studies are needed after the controlled administration of GHB .
Eigenschaften
CAS-Nummer |
1439528-95-6 |
|---|---|
Molekularformel |
C₁₀H₁₂D₄O₉ |
Molekulargewicht |
284.25 |
Synonyme |
β-D-Glucopyranosiduronic Acid 3-Carboxypropyl-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







